tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate
Description
Chemical Structure and Properties The compound tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate (CAS: 1694528-94-3) is a nitrogen-rich tricyclic heterocyclic molecule with the molecular formula C₁₅H₂₄N₄O₂ and a molecular weight of 292.38 g/mol . Its structure features a rigid bicyclic core fused with a seven-membered ring, incorporating four nitrogen atoms and a tert-butyl carboxylate ester group.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-10-7-19-9-11-8-18(14(20)21-15(2,3)4)6-5-12(11)17-13(19)16-10/h7,11-12H,5-6,8-9H2,1-4H3,(H,16,17) |
InChI Key |
PGKPQHATEHQWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC3CN(CCC3NC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The foundational step involves constructing the tetrazole subunit, a critical component of the tricyclic system. Adapted from the synthesis of 5-methyl tetrazole, this method employs acetonitrile and sodium azide under high-pressure conditions:
$$
\text{CH}3\text{CN} + \text{NaN}3 \xrightarrow{\text{Acid catalyst, 60–180°C}} \text{5-methyl tetrazole}
$$
Optimized Conditions :
Tricyclic Assembly via Sequential Cyclization
The tricyclic framework is assembled through a tandem imine formation and ring-closing process. A protocol inspired by imidazolidinone synthesis utilizes L-tryptophan derivatives as precursors:
Step 1 : Esterification and Protection
- L-Tryptophan is treated with thionyl chloride in ethanol to form the ethyl ester, followed by methylamine addition to generate a secondary amine.
$$
\text{L-Tryptophan} \xrightarrow{\text{SOCl}2, \text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{MeNH}2} \text{N-Methyl intermediate}
$$
Step 2 : Benzylation and Cyclization
tert-Butyl Carbamate Installation
The tert-butyl group is introduced via a Schotten-Baumann reaction using Boc anhydride:
$$
\text{NH}2\text{-Intermediate} + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate}
$$
Optimization :
- Solvent : Dichloromethane improves Boc group stability compared to THF.
- Yield : 92–95% when conducted at 0°C.
Catalytic Systems and Reaction Optimization
Acid Catalysts for Tetrazole Synthesis
Comparative studies of catalysts in tetrazole formation reveal:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acid attapulgite | 135 | 10 | 84 |
| ZnCl₂ | 135 | 10 | 58 |
| Amberlyst-15 | 120 | 24 | 78 |
Industrial-Scale Considerations
Solvent Recycling and Waste Reduction
The synthetic route in emphasizes green chemistry principles:
- Acetonitrile recovery : 95% efficiency via distillation.
- Catalyst reuse : Acid attapulgite retains 89% activity after five cycles.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Tetrazole-first | 4 | 62 | 1,200 |
| Tryptophan-derived | 6 | 48 | 2,800 |
| Hybrid approach | 5 | 68 | 1,500 |
Recommendation : A hybrid strategy combining tetrazole-first synthesis with iron-mediated cyclization balances yield and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms due to its unique structure.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes .
Comparison with Similar Compounds
Physicochemical Characteristics
- Storage: No specific temperature requirements are listed, but standard precautions for air- and moisture-sensitive compounds are advised .
- Safety : Precautionary measures include avoiding heat, sparks, and open flames (P210) and ensuring proper handling to prevent exposure (P102, P201) .
The compound belongs to the tetraazatricyclo family, characterized by fused nitrogen-containing rings. Below is a comparative analysis with structurally analogous compounds, focusing on molecular attributes, stability, and functional group contributions.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact : The tert-butyl ester in the target compound enhances steric bulk and may improve metabolic stability compared to smaller esters (e.g., ethyl) in analogs .
Nitrogen Content: Higher nitrogen density (four vs.
Thermal Stability : The absence of boiling point data for the target compound contrasts with triaza analogs, which often degrade above 150°C. The tert-butyl group likely confers moderate stability under ambient conditions .
Reactivity : Unlike analogs with unsaturated triene systems, the target compound’s diene moiety may reduce electrophilic reactivity, favoring applications in controlled synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
